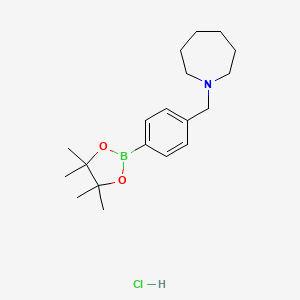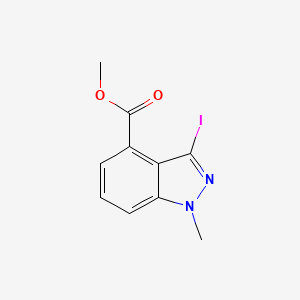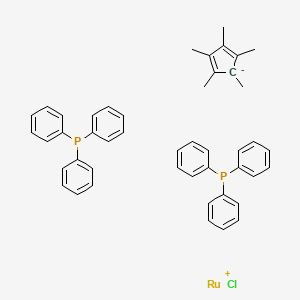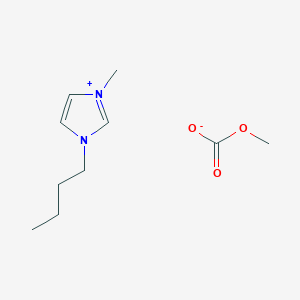![molecular formula C15H21O2P B6336311 2-{2-[(2R,5R)-2,5-Dimethyl-1-phospholano]phenyl}1,3-dioxolane, 97% CAS No. 1044256-04-3](/img/structure/B6336311.png)
2-{2-[(2R,5R)-2,5-Dimethyl-1-phospholano]phenyl}1,3-dioxolane, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{2-[(2R,5R)-2,5-Dimethyl-1-phospholano]phenyl}1,3-dioxolane, 97%” is a chiral phosphine ligand used for enantioselective synthesis with high yield and high enantioselective results . It has a molecular formula of C15H21O2P and a molecular weight of 264.30 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name: 2-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-1,3-dioxolane . This indicates the presence of a phospholane ring, a phenyl group, and a dioxolane ring in its structure.Physical And Chemical Properties Analysis
The compound has a density of 1.105 g/mL . Other physical and chemical properties such as melting point, boiling point, and refractive index were not found in the sources I retrieved.Aplicaciones Científicas De Investigación
Enantioselective Synthesis in Organic Chemistry
This compound is primarily used as a ligand in enantioselective synthesis, which is crucial for creating molecules with specific chirality. Chirality is a property of asymmetry important in several branches of science and is particularly vital in organic chemistry where the spatial arrangement of atoms can affect the chemical properties of a molecule . The high enantioselectivity provided by this ligand is essential for synthesizing pharmaceuticals that require a specific stereochemistry to be therapeutically effective.
Catalysis in Medicinal Chemistry
In medicinal chemistry, this ligand is used to develop catalysts that improve the efficiency and selectivity of chemical reactions. This is particularly important in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), where precise control over the reaction pathway can lead to higher yields and purer products .
Material Science: Development of Smart Materials
The ligand’s ability to impart chirality is exploited in material science to create ‘smart materials’. These materials can exhibit unique properties such as chirality-dependent electron spin which can be used in advanced electronic devices or sensors .
Environmental Science: Chiral Pollutants Analysis
Chiral compounds can behave differently in the environment, so understanding their behavior is crucial for assessing the ecological impact of new chemicals. This ligand can be used to synthesize chiral molecules that help in studying the environmental fate of pollutants .
Analytical Chemistry: Chiral Resolution Agents
In analytical chemistry, chiral resolution is a method used to separate enantiomers. This ligand can be used to prepare stationary phases or additives in chromatographic techniques that are capable of separating enantiomers, which is vital for the quality control of pharmaceuticals .
Biochemistry: Study of Biomolecular Interactions
The ligand’s chiral properties make it useful in biochemistry for studying biomolecular interactions. It can be used to synthesize molecules that mimic the stereochemistry of natural substrates or drugs, aiding in the understanding of how molecular shape influences biological activity .
Propiedades
IUPAC Name |
2-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21O2P/c1-11-7-8-12(2)18(11)14-6-4-3-5-13(14)15-16-9-10-17-15/h3-6,11-12,15H,7-10H2,1-2H3/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKXTLMNIHPLEU-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2C3OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](P1C2=CC=CC=C2C3OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746236 |
Source


|
| Record name | 2-{2-[(2R,5R)-2,5-Dimethylphospholan-1-yl]phenyl}-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-1-(2-(1,3-Dioxolan-2-YL)phenyl)-2,5-dimethylphospholane | |
CAS RN |
1044256-04-3 |
Source


|
| Record name | 2-{2-[(2R,5R)-2,5-Dimethylphospholan-1-yl]phenyl}-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336240.png)


![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)

![1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95%](/img/structure/B6336275.png)




![Dichloro{(S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II)](/img/structure/B6336305.png)

![Dicyclohexyl[9-(3-phenylpropyl)fluoren-9-yl]phosphonium tetrafluoroborate, 95% [cataCXium® FPrPh]](/img/structure/B6336318.png)
![Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, 95% [cataCXium© FBu]](/img/structure/B6336325.png)